4-(1-Aminoethyl)-2-fluorophenol

Description

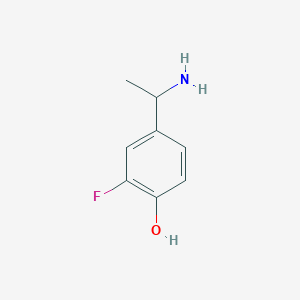

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWURQMSCABRCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(1-Aminoethyl)-2-fluorophenol

Introduction

4-(1-Aminoethyl)-2-fluorophenol is a substituted phenolic amine with significant potential in pharmaceutical and agrochemical research. Its structure, featuring a chiral center, a fluorine atom, and reactive amino and hydroxyl groups, offers a scaffold for the development of novel bioactive molecules. The precise determination of its chemical structure is paramount for understanding its properties, reactivity, and potential applications. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the complete structure elucidation of this compound, catering to researchers, scientists, and drug development professionals.

This guide is structured to provide not just a procedural outline, but a deep dive into the rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the logical workflow that leads to an unambiguous structural assignment. We will explore the synergistic application of spectroscopic methods to piece together the molecular puzzle, from establishing the basic connectivity to defining the stereochemistry.

Molecular Overview

Before delving into the analytical techniques, a foundational understanding of the target molecule is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | |

| CAS Number | 1030444-42-8 | [1] |

The presence of a chiral center at the carbon bearing the amino group implies the existence of two enantiomers, (R)- and (S)-4-(1-aminoethyl)-2-fluorophenol. The elucidation process must therefore also address the separation and characterization of these stereoisomers.

The Elucidation Workflow: A Multi-faceted Approach

Figure 1: A logical workflow for the synthesis, purification, and comprehensive structure elucidation of this compound.

Part 1: Synthesis and Purification

Proposed Synthetic Protocol

This proposed synthesis involves the acetylation of the amino group, followed by a Friedel-Crafts acylation and subsequent reduction and deprotection.

Step 1: Acetylation of 4-Amino-2-fluorophenol

-

Dissolve 4-amino-2-fluorophenol in glacial acetic acid.

-

Add acetic anhydride dropwise at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter, wash with cold water, and dry to obtain N-(3-fluoro-4-hydroxyphenyl)acetamide.

Step 2: Friedel-Crafts Acylation

-

Suspend N-(3-fluoro-4-hydroxyphenyl)acetamide and aluminum chloride in a suitable solvent (e.g., dichloromethane).

-

Add acetyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield N-(5-acetyl-3-fluoro-4-hydroxyphenyl)acetamide.

Step 3: Wolff-Kishner Reduction of the Ketone

-

Dissolve the product from Step 2 in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product, wash, dry, and concentrate to obtain N-(5-ethyl-3-fluoro-4-hydroxyphenyl)acetamide.

Step 4: Hydrolysis of the Amide

-

Reflux the product from Step 3 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Neutralize the reaction mixture to precipitate the crude product.

-

Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Chiral Separation

The final product is a racemic mixture. The separation of the enantiomers is critical for pharmacological studies and can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol

-

Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column, is often effective for separating chiral amines and phenols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (typically around 280 nm).

-

Optimization: The separation should be optimized by varying the ratio of the mobile phase components and the type and concentration of the additive.

Part 2: Spectroscopic Elucidation

With a pure sample of each enantiomer (or the racemate), the next phase is to employ a suite of spectroscopic techniques to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the elemental composition and identifying structural motifs.

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 155, corresponding to the molecular weight of the compound. Due to the presence of one nitrogen atom, this peak will have an odd nominal mass.[3]

-

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) to give a prominent fragment at m/z = 140.[4]

-

Benzylic Cleavage: Cleavage of the bond between the ethyl side chain and the aromatic ring would lead to the formation of a stable benzylic cation at m/z = 124 (loss of •CH₂NH₂) or a tropylium-like ion.

-

Loss of Functional Groups: Fragments corresponding to the loss of the amino group (•NH₂) or the hydroxyl group (•OH) may also be observed.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₈H₁₀FNO]⁺ | Molecular Ion | 155 |

| [C₇H₇FNO]⁺ | [M - CH₃]⁺ | 140 |

| [C₇H₆FO]⁺ | [M - CH₂NH₂]⁺ | 124 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3350-3250 (medium) | N-H stretch | Primary amine (-NH₂) |

| 3050-3000 (weak) | C-H stretch | Aromatic C-H |

| 2970-2850 (medium) | C-H stretch | Aliphatic C-H |

| 1620-1580 (strong) | C=C stretch | Aromatic ring |

| 1520-1480 (strong) | C=C stretch | Aromatic ring |

| 1260-1200 (strong) | C-O stretch | Phenolic C-O |

| 1250-1150 (strong) | C-F stretch | Aryl-F |

| 850-750 (strong) | C-H bend | Out-of-plane aromatic C-H |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The specific pattern of the out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the connectivity of atoms and their chemical environment. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will provide a complete picture.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Phenolic Proton (δ ~9-10 ppm): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Amino Protons (δ ~1.5-3.0 ppm): A broad singlet corresponding to the two protons of the primary amine.

-

Methine Proton (δ ~4.0-4.5 ppm): A quartet due to coupling with the three methyl protons.

-

Methyl Protons (δ ~1.3-1.6 ppm): A doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbons it is attached to and those in close proximity.

-

Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the aromatic carbons. The carbon attached to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond coupling constants.

-

Methine Carbon (δ ~50-60 ppm): The chiral carbon attached to the amino group.

-

Methyl Carbon (δ ~20-25 ppm): The terminal methyl carbon.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the relationship between the methine and methyl protons of the ethylamino group, and the coupling network of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular framework.

Sources

Technical Guide: Safety, Handling, and Operational Protocols for 4-(1-Aminoethyl)-2-fluorophenol

[1]

Executive Summary

This compound is a bifunctional chiral intermediate featuring both a phenolic hydroxyl group and a benzylic amine.[1] It is frequently employed as a building block in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Due to its amphoteric nature and potential for oxidative degradation, this compound requires rigorous environmental controls and specific handling protocols to maintain chemical integrity and operator safety.[1]

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of this molecule is the first line of defense against stability failures and exposure risks.[1]

| Property | Data / Description |

| Chemical Name | This compound |

| Common Synonyms | 2-Fluoro-4-(1-aminoethyl)phenol; (S)- or (R)-4-(1-Aminoethyl)-2-fluorophenol |

| CAS Numbers | 1030444-42-8 (Racemate)1241682-88-1 ((S)-Isomer)1802222-53-2 ((R)-Isomer HCl salt) |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Physical State | Crystalline solid (often off-white to beige) |

| Acidity/Basicity | Amphoteric.[1][2][3][4][5][6][7] Contains acidic phenol (pKa ~9-10) and basic amine (pKa ~9).[1] |

| Solubility | Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in non-polar solvents.[1] |

Hazard Identification & Toxicology

Note: While specific toxicological data (LD50) for this exact CAS may be limited, safety protocols must be established via "read-across" from structurally similar fluorinated aminophenols.[1]

GHS Classification (Derived from Analogs)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or inhaled).[1][6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][5]

Critical Health Effects[1][6]

-

Inhalation: Dust is highly irritating to the upper respiratory tract.[1] Fluorinated phenols can cause mucosal inflammation.[1]

-

Skin Contact: The free base amine can penetrate the epidermis; the phenolic moiety poses a risk of chemical burns or severe dermatitis upon prolonged contact.[1]

-

Sensitization: Aminophenols are known sensitizers.[1] Repeated exposure may trigger allergic dermatitis.[1]

Risk Management & Control Measures

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

-

Atmosphere: For large-scale weighing (>10 g), use an inert atmosphere (Nitrogen/Argon) glovebox to prevent oxidative degradation (browning) and minimize dust explosion risk.[1]

Personal Protective Equipment (PPE) Matrix

Selection is based on the chemical's ability to permeate standard laboratory materials.[1]

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (Min.[1] thickness 0.11 mm) | Standard splash protection.[1] |

| Gloves (High Risk) | Double-gloving or Laminate (Silver Shield) | Required for prolonged handling or solution preparation to prevent permeation by the organic amine.[1] |

| Respiratory | N95/P100 (if outside hood) | Strictly Prohibited to handle outside containment.[1] Use PAPR if spill cleanup is required outside a hood.[1] |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of corrosive dust entering the eyes.[1] |

Visualizing Exposure Control Logic

The following diagram illustrates the decision-making process for selecting appropriate containment based on operational scale.

Caption: Decision logic for engineering controls and PPE based on physical state and quantity.

Handling & Storage Protocols

Stability Factors[1]

-

Oxidation Sensitivity: The electron-rich phenol ring and the benzylic amine make this compound susceptible to air oxidation, leading to quinone-like impurities (observed as darkening/browning).[1]

-

Hygroscopicity: The HCl salt forms are hygroscopic.[1] Moisture uptake can alter stoichiometry in precise coupling reactions.[1]

Storage Requirements

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

-

Atmosphere: Store under Argon or Nitrogen .[1] Cap vials tight and seal with Parafilm.[1]

-

Container: Amber glass vials are preferred to prevent potential photodegradation.[1]

Experimental Handling (Synthesis Context)

When using this compound in nucleophilic substitution or amide coupling:

-

Base Selection: The phenol is acidic.[1] If selectively reacting the amine, avoid strong bases that might deprotonate the phenol early, unless O-alkylation is desired.[1]

-

Stoichiometry: Account for the zwitterionic character if using the free base. If using the HCl salt, an extra equivalent of base (e.g., DIPEA, TEA) is required to liberate the amine.[1]

Emergency Response & Spill Management

First Aid[1]

-

Eye Contact: Immediately flush with water for 15 minutes.[1][4][5][8] Do not rub. The grit can cause corneal abrasion.[1] Seek ophthalmological review.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water.[1] Phenols are difficult to remove with water alone.[1]

Spill Cleanup Workflow

Scenario: 5g bottle dropped in the lab (outside hood).

Caption: Step-by-step response protocol for a solid spill outside primary containment.

References

Sources

- 1. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1030444-42-8 | this compound - Moldb [moldb.com]

- 3. (R)-2-(1-Aminoethyl)-4-fluorophenol | C8H10FNO | CID 63369759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility Profile of 4-(1-Aminoethyl)-2-fluorophenol: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Novel Phenolic Compound

In the realm of pharmaceutical sciences, the journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical challenges. Among these, solubility stands as a paramount hurdle, dictating a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide provides an in-depth technical exploration of the solubility of 4-(1-Aminoethyl)-2-fluorophenol, a substituted phenolic compound of interest in contemporary drug discovery. While specific experimental solubility data for this molecule is not extensively available in public literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It offers a predictive analysis based on the well-understood principles of organic chemistry and data from structurally analogous compounds, coupled with detailed, field-proven methodologies for its empirical determination. Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind them, to empower researchers to confidently navigate the solubility assessment of this and other novel chemical entities.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its behavior in various solvent systems. This compound is a multifaceted molecule possessing functional groups that impart a unique solubility profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | [MolCore][1], [Moldb][2] |

| Molecular Weight | 155.17 g/mol | [MolCore][1], [Moldb][2] |

| Computed XLogP3 | 1.5 | [PubChem][3] |

| Structure |

The structure reveals an aromatic phenol ring substituted with a fluorine atom, a hydroxyl group, and an aminoethyl group. This combination of a hydrophobic aromatic core with polar, hydrogen-bonding capable hydroxyl and amino groups, along with the electronegative fluorine atom, suggests a nuanced solubility behavior that will be highly dependent on the solvent environment. The computed XLogP3 value of 1.5 indicates a moderate lipophilicity.

Predicted Solubility in Organic Solvents: An Evidence-Based Approach

In the absence of direct experimental data, we can construct a robust prediction of the solubility of this compound by examining the solubility of structurally related compounds, namely aminophenols. The fundamental principle of "like dissolves like" governs these interactions, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Table of Predicted Solubility:

| Solvent | Polarity Index | Predicted Solubility | Rationale and Supporting Evidence |

| Methanol | 5.1 | High | As a polar protic solvent, methanol can effectively solvate the polar hydroxyl and amino groups through hydrogen bonding. Studies on 2-aminophenol show good solubility in methanol. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding interactions. 4-Aminophenol is known to be soluble in ethanol[4]. |

| Acetone | 5.1 | Moderate to High | A polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the hydroxyl and amino groups. 4-Aminophenol exhibits good solubility in acetone[4]. |

| Acetonitrile | 5.8 | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. 4-Aminophenol is soluble in acetonitrile[4]. |

| Ethyl Acetate | 4.4 | Moderate | With moderate polarity and some hydrogen bond accepting capability, ethyl acetate is expected to show moderate solvating power for the target molecule. 4-Aminophenol is soluble in ethyl acetate[4]. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very effective solvent for many organic compounds, including 4-aminophenol[4]. |

| Toluene | 2.4 | Low to Slight | As a non-polar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of this compound. 4-Aminophenol has slight solubility in toluene[4]. |

| Hexane | 0.1 | Very Low / Insoluble | A non-polar aliphatic solvent, hexane will have minimal interaction with the polar moieties of the molecule, leading to very poor solubility. |

| Diethyl Ether | 2.8 | Low to Slight | Although it has some polar character, diethyl ether is a relatively non-polar solvent with limited ability to solvate highly polar functional groups. 4-Aminophenol is slightly soluble in diethyl ether[4]. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method[5][6]. This protocol provides a detailed, step-by-step methodology for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Reagents

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial. Add a precise volume of the chosen organic solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached[5].

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Quantification

A robust and validated analytical method is essential for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column is often suitable for aminophenol compounds. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol[7][8][9]. Detection can be performed using a UV detector at a wavelength of maximum absorbance.

-

UV-Vis Spectroscopy: This method can be employed if the compound has a distinct chromophore and there are no interfering substances. A standard curve of known concentrations of this compound in the chosen solvent must be prepared to determine the concentration of the saturated solution.

Key Factors Influencing Solubility

The solubility of this compound is a delicate balance of several molecular and environmental factors.

Caption: Interplay of factors governing the solubility of this compound.

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes this compound a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will significantly enhance its solubility[10].

-

Polarity: The molecule has both polar (hydroxyl, amino, fluoro) and non-polar (aromatic ring, ethyl group) regions. Its solubility will be highest in solvents with intermediate to high polarity that can accommodate both of these features.

-

Amphoteric Nature and pH: As an aminophenol, this compound is amphoteric. The phenolic hydroxyl group is weakly acidic, while the amino group is basic. Therefore, its solubility in aqueous systems will be highly pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. In basic solutions, the phenolic hydroxyl group will be deprotonated, forming a more soluble anionic species. The lowest aqueous solubility is expected at its isoelectric point.

-

Effect of Substituents:

-

Fluorine: The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic hydroxyl group, potentially affecting its solubility in basic media.

-

Aminoethyl Group: The ethyl substituent increases the non-polar character of the side chain compared to a simple amino group, which may slightly decrease solubility in highly polar solvents and increase it in less polar ones.

-

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally as part of a comprehensive preformulation study.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be published, a strong predictive understanding can be achieved through the analysis of its structural components and comparison with related molecules. The detailed protocol for the shake-flask method provides a clear and reliable path for obtaining empirical solubility data. For researchers in drug development, a thorough characterization of solubility is not merely a data point but a critical step in de-risking a drug candidate and paving the way for successful formulation and clinical application. It is strongly recommended that the experimental protocols outlined herein are performed to generate a comprehensive solubility profile of this promising compound in a range of pharmaceutically relevant solvents.

References

-

Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

PubChem. 2-(1-Aminoethyl)-4-fluorophenol. [Link]

- Gala, D., & Chauhan, H. (2015). Solubility of Phenolic Compounds.

-

U.S. Environmental Protection Agency. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

- Avdeef, A. (2012). Solubility Measurements. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 37, pp. 1236-1279). Academic Press.

- Kherouf, S., et al. (2018). Linear and nonlinear quantitative structure property relationships modeling of aqueous solubility of phenol derivatives. Journal of Applicable Chemistry, 7(4), 986-995.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

PubChem. (R)-2-(1-Aminoethyl)-4-fluorophenol. [Link]

-

Embibe. (2023). Physical Properties of Phenols: Solubility, Smell, and Physical State. [Link]

- Dolan, J. W. (2005). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(6), 576-585.

- Abraham, M. H., & Acree, W. E. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 12344-12386.

-

SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341.

- Pugh, W. J., Degim, I. T., & Hadgraft, J. (2000). Quantitative structure permeability relationships for phenolic compounds applied to human epidermal membranes in various solvents. International journal of pharmaceutics, 197(1-2), 163-172.

- Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-306.

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry B, 110(32), 16066-16081.

-

ResearchGate. HPLC chromatogram of 4-aminophenol. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. [Link]

-

Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

- Mota, F. L., et al. (2015). Studies on the solubility of phenolic compounds. Fluid Phase Equilibria, 385, 1-8.

-

Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]

-

BuyersGuideChem. Supplier CAS No 1030444-42-8. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 1030444-42-8 | this compound - Moldb [moldb.com]

- 3. 2-(1-Aminoethyl)-4-fluorophenol | C8H10FNO | CID 43165105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. chem.libretexts.org [chem.libretexts.org]

4-(1-Aminoethyl)-2-fluorophenol material safety data sheet

CAS: 1030444-42-8 (Free Base) | Molecular Formula: C₈H₁₀FNO[1][2][3]

Part 1: Chemical Identity & Physiochemical Logic

Status: Advanced Intermediate / Chiral Building Block

This guide serves as a technical master file for 4-(1-Aminoethyl)-2-fluorophenol .[2][3] Unlike standard Safety Data Sheets (SDS) which list hazards generically, this document analyzes the mechanistic behavior of the compound to inform safer, more efficient experimental design.[3]

1.1 Structural Causality

The molecule features three critical functional motifs that dictate its reactivity and handling requirements:

-

The Phenolic Hydroxyl (C1): The 2-fluoro substituent exerts a strong inductive effect (-I), lowering the pKa of the phenol relative to unsubstituted phenol (approx.[3] pKa 8.5 vs. 10.0).[3] This makes the proton more labile and the phenolate anion more stable but less nucleophilic.[3]

-

The Benzylic Amine (C4): The 1-aminoethyl group introduces a chiral center.[2][3] Unless specified as a pure enantiomer (e.g., R or S), this material is a racemate.[3] The amine is basic (pKa ~9.5), creating a potential zwitterionic equilibrium with the acidic phenol in neutral aqueous media.[3]

-

The Fluorine Atom (C2): Beyond electronic modulation, the C-F bond increases lipophilicity (LogP), enhancing skin permeability relative to non-fluorinated analogues.[3]

1.2 Physiochemical Data Table

| Property | Value / Characteristic | Experimental Implication |

| Molecular Weight | 155.17 g/mol | Calculation basis for stoichiometry.[2][3] |

| Physical State | Solid (often off-white to brownish) | Color change indicates oxidative degradation (quinone formation).[3] |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character. |

| pKa (Predicted) | Phenol: ~8.5 | Amine: ~9.6 |

| Chirality | 1 Stereocenter | Requires Chiral HPLC for enantiomeric excess (ee) determination. |

Part 2: Critical Safety Architecture

Core Directive: Treat as a Fluorinated Phenol . Standard amine safety protocols are insufficient.[3]

2.1 The "Double-Barrier" Containment Strategy

Because fluorination enhances lipid solubility, this compound can penetrate the dermal barrier faster than standard phenol.[2][3]

-

Primary Barrier: Nitrile gloves are minimum standard.[3] For prolonged handling (>15 mins), use Silver Shield/4H laminate gloves under nitrile.[3]

-

Secondary Barrier: All weighing and transfer must occur within a certified Fume Hood or Glove Box.[3]

2.2 Mechanism of Toxicity

-

Systemic: Like other phenols, absorption can lead to uncoupling of oxidative phosphorylation and CNS depression.[3]

-

Local: Corrosive/Irritant.[3][4] The amine moiety adds a caustic component to the protein-denaturing effect of the phenol.[3]

2.3 Emergency Response Protocol (Self-Validating)

Standard water rinsing is often ineffective for phenols due to their lipophilicity.[3]

-

Skin Contact: IMMEDIATELY apply Polyethylene Glycol 300 or 400 (PEG-400) .[3]

-

Eye Contact: Flush with saline/water for 15 minutes.[3] Do NOT use PEG in eyes.[3]

Part 3: Handling, Stability & Synthesis

Objective: Prevent oxidative degradation ("browning") and racemization.[2][3]

3.1 Stability & Storage[3]

-

Oxidation Sensitivity: Aminophenols are prone to oxidation to quinone imines.[3]

-

Hygroscopicity: The hydrochloride salt form (if used) is hygroscopic.[3] Store with desiccants.

3.2 Synthetic Application (Causality in Reaction Design)

When using this building block in drug development (e.g., kinase inhibitor synthesis):

-

Protecting Group Strategy: The amine is more nucleophilic than the phenol.[3] Selective protection of the amine (e.g., Boc-anhydride) can be achieved in basic aqueous dioxane (Schotten-Baumann conditions) without protecting the phenol.[3]

-

Alkylation: If O-alkylation is required, use a weak base (K₂CO₃) in acetone/DMF.[3] Strong bases (NaH) may cause racemization at the benzylic position via quinone methide intermediates.[3]

Part 4: Analytical Verification (QC)

Trustworthiness: Do not assume purity based on the label.

-

¹H-NMR (DMSO-d₆): Look for the doublet at ~1.2-1.3 ppm (methyl group) and the quartet at ~4.0 ppm (benzylic proton).[3]

-

Chiral HPLC:

Part 5: Visualization (Workflow)[2][3]

The following diagram outlines the "Safe Handling & QC Decision Tree" for this compound. It integrates safety checkpoints with quality control logic.

Caption: Operational workflow for receiving, validating, and storing this compound, emphasizing oxidation checkpoints and safety readiness.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63369759, (R)-2-(1-Aminoethyl)-4-fluorophenol. (Note: Isomer analog used for physiochemical property inference).[3] Retrieved from [Link][3]

-

Yale Environmental Health & Safety (2022). Standard Operating Procedure: Phenol Handling and First Aid (PEG 400 Protocol). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Beta-Blockers Using 4-(1-Aminoethyl)-2-fluorophenol

[1]

Executive Summary & Strategic Rationale

This technical guide details the application of 4-(1-Aminoethyl)-2-fluorophenol as a high-value chiral nucleophile in the synthesis of next-generation aryloxypropanolamine beta-blockers.[1]

While first-generation beta-blockers (e.g., Propranolol) utilized simple amines (isopropylamine), modern medicinal chemistry emphasizes the "fluorine scan" to optimize pharmacokinetics.[1] The incorporation of the 2-fluoro substituent on the phenethylamine tail serves a dual purpose:

-

Metabolic Blockade: It sterically and electronically inhibits Phase I oxidative metabolism (ring hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life [1][4].[1]

-

Lipophilicity Modulation: The fluorine atom alters the logP, enhancing membrane permeability while maintaining specific receptor binding affinity [8].

This protocol focuses on the regioselective aminolysis of glycidyl ethers, a critical step where the chiral integrity of the 1-aminoethyl moiety dictates the diastereomeric purity of the final API (Active Pharmaceutical Ingredient).

Synthetic Pathway & Mechanism[1][2][3]

The core transformation is an SN2 reaction between an electrophilic epoxide (the glycidyl ether scaffold) and the nucleophilic amine of this compound.[1]

Critical Mechanistic Insight

The starting material contains two potential nucleophiles: the phenolic hydroxyl (-OH) and the primary amine (-NH₂).[1]

-

Chemo-selectivity: Under neutral or mild basic conditions in protic solvents (e.g., Isopropanol), the aliphatic amine is significantly more nucleophilic than the phenol.[1] The phenol remains protonated (neutral) and unreactive toward the epoxide, eliminating the need for protecting groups.

-

Regio-selectivity: The amine attacks the least hindered carbon (terminal methylene) of the epoxide ring, following standard SN2 kinetics [11].[1]

Workflow Visualization

The following diagram illustrates the convergent synthesis of a fluorinated beta-blocker analog.

Caption: Convergent synthesis pathway showing the nucleophilic attack of the fluorinated amine on the glycidyl ether scaffold.

Detailed Experimental Protocol

Materials & Reagents[1][2][4][5][6][7]

-

Precursor A: Aryl Glycidyl Ether (1.0 equiv) - Target specific scaffold (e.g., 1-naphthyl glycidyl ether for Propranolol analogs).[1]

-

Precursor B: this compound (1.1 equiv) - Ensure high enantiomeric excess (>98% ee) if using chiral starting material.[1]

-

Solvent: Isopropanol (HPLC Grade) or Ethanol (Absolute).[1]

-

Catalyst (Optional): Lithium Perchlorate (LiClO₄) - Accelerates epoxide opening in difficult substrates.[1]

Step-by-Step Synthesis[1]

Step 1: Reaction Setup

-

Charge a flame-dried round-bottom flask with Precursor A (10 mmol) dissolved in Isopropanol (30 mL).

-

Add Precursor B (this compound, 11 mmol) slowly to the stirring solution at room temperature.

-

Note: A slight excess of the amine ensures complete consumption of the electrophilic epoxide.

-

Step 2: Reflux & Monitoring

-

Heat the reaction mixture to reflux (80–82°C) under an inert atmosphere (Nitrogen or Argon).

-

Monitor: Check reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC every 2 hours.

-

Endpoint: Disappearance of the epoxide peak. Typical reaction time is 6–12 hours.

-

Self-Validation Check: If the reaction is sluggish, add 10 mol% LiClO₄ as a Lewis acid catalyst to activate the epoxide oxygen.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to yield a crude viscous oil.[1]

-

Acid-Base Extraction (Crucial for Purity):

-

Dissolve residue in Ethyl Acetate (50 mL).[1]

-

Extract with 1N HCl (3 x 20 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted epoxide/phenols) remain in organic phase.[1]

-

Basify the aqueous layer to pH 10 using 2N NaOH.

-

Extract the free base back into Ethyl Acetate (3 x 30 mL).[1]

-

Dry over anhydrous Na₂SO₄ and concentrate.[1]

-

Step 4: Crystallization/Purification

-

Convert the free base to its Hydrochloride or Fumarate salt by adding the corresponding acid in ethanol.

-

Recrystallize from Ethanol/Ether to obtain the final solid.

Quality Control & Validation Data

To ensure the protocol produced the correct fluorinated bioisostere, the following analytical parameters must be met.

Structural Confirmation (NMR)

| Nucleus | Expected Shift (δ ppm) | Assignment |

| ¹⁹F NMR | -130 to -140 ppm | Singlet (Ar-F ). Distinctive marker for the fluorinated ring. |

| ¹H NMR | 2.8 – 3.2 ppm | Multiplet (-CH₂-NH-CH-).[1] Diagnostic of the secondary amine linkage. |

| ¹H NMR | 6.8 – 7.2 ppm | Aromatic protons.[1] Look for coupling constants ( |

Chiral Purity (HPLC)

Since this compound contains a chiral center, and the epoxide opening generates a secondary hydroxyl group (also chiral), the product will exist as diastereomers (e.g., R,S and S,S).[1]

References

-

Hagenaars, C. et al. (2019).[1] "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters. [Link][1]

-

Breuer, M. et al. (2022).[1] "Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol." MDPI Catalysts. [Link][1]

-

Inoue, K. et al. (2016).[1] "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA." MDPI Pharmaceuticals. [Link][1]

-

Mahrous, M. (2018).[1] "Review: Fluorine in Medicinal Chemistry." ResearchGate. [Link]

-

Master Organic Chemistry. (2015). "Epoxide Ring Opening With Base." [Link]

-

Chemistry Steps. "Epoxides Ring-Opening Reactions: Mechanism and Regioselectivity." [Link]

-

Google Patents. (1997).[1] "WO1997018184A1 - Fluorinated propranolol and related methods."[1]

-

Gillis, E.P. et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][1]

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Chiral Amines

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the enzymatic synthesis of chiral amines. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your biocatalytic reactions. As Senior Application Scientists, we understand that achieving high yield and enantioselectivity requires a nuanced understanding of the interplay between the enzyme, substrates, and reaction conditions. This resource is structured to address the most common challenges you may encounter, explaining not just what to do, but why it works.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following workflow outlines a logical progression from problem identification to resolution.

Caption: A general workflow for systematically troubleshooting enzymatic reactions.

FAQ 1: Low Enantioselectivity (ee)

Question: My reaction is producing the chiral amine, but the enantiomeric excess (ee) is much lower than expected. What are the likely causes and how can I fix it?

Low enantioselectivity is a common issue that can often be resolved by carefully examining the reaction environment and potential competing processes.

A. Potential Cause: Sub-optimal Reaction Conditions

The enzyme's three-dimensional structure, which dictates its stereoselectivity, is highly sensitive to its environment. Deviations from the optimal pH or temperature can alter the precise orientation of amino acid residues in the active site, leading to a loss of stereocontrol.

-

The Causality: The ionization state of key catalytic residues and the substrate itself is pH-dependent. An incorrect pH can lead to improper substrate binding, allowing it to adopt a non-productive or less-selective orientation within the active site. Similarly, temperature affects the enzyme's flexibility; too high a temperature can increase protein motion, potentially compromising the rigid active site geometry required for high fidelity stereoselection.

Troubleshooting Protocol: pH and Temperature Optimization

-

Establish Baselines: Run the reaction at your standard conditions and confirm the low ee with a calibrated chiral HPLC or GC method.

-

pH Screening:

-

Prepare a series of buffers (e.g., in 0.5 pH unit increments) spanning a range around the enzyme's reported optimum (e.g., pH 6.5 to 9.5).

-

Ensure the buffer has sufficient capacity (typically 50-100 mM) to maintain the pH throughout the reaction.

-

Set up identical reactions in each buffer.

-

Measure both conversion and ee for each reaction.

-

-

Temperature Screening:

-

Using the optimal pH identified above, set up reactions at various temperatures (e.g., in 5 °C increments) from 20 °C to 45 °C.

-

Be aware that higher temperatures may increase reaction rate but can also decrease enzyme stability and sometimes enantioselectivity.

-

Analyze conversion and ee for each temperature point.

-

B. Potential Cause: Co-solvent Effects

Organic co-solvents are often necessary to dissolve hydrophobic substrates, but they can significantly impact enzyme performance.

-

The Causality: Co-solvents can strip essential water molecules from the enzyme's hydration shell, leading to conformational changes or even denaturation. Furthermore, some solvent molecules may compete with the substrate for binding in the active site, disrupting the precise interactions needed for stereorecognition.

Troubleshooting Protocol: Co-solvent Screening

-

Select Solvents: Choose a range of water-miscible organic solvents with varying properties (e.g., DMSO, DMF, isopropanol, acetonitrile).

-

Screen Concentrations: For each solvent, test a range of concentrations (e.g., 5%, 10%, 20% v/v).

-

Monitor Performance: Run the reactions under the optimal pH and temperature and measure both conversion and ee. High concentrations of solvents like DMSO can be particularly detrimental to stereoselectivity.

| Co-solvent | Typical Starting Conc. (v/v) | Common Observations |

| DMSO | 5-20% | Excellent for solubility, but can reduce ee and stability at >10%. |

| Isopropanol (IPA) | 5-15% | Often well-tolerated; can also serve as a co-substrate for some reductases. |

| Acetonitrile | 2-10% | Can be denaturing; use with caution and at low concentrations. |

| Methanol | 5-15% | Generally well-tolerated but can be reactive in some cases. |

C. Potential Cause: Background Non-Enzymatic Reaction or Contamination

A non-selective background reaction or a contaminating enzyme in your preparation can produce a racemic version of the product, thereby eroding the overall ee.

-

The Causality: If the starting materials can react non-catalytically under the reaction conditions (e.g., via a Schiff base formation and reduction by a chemical reductant present), this will form a racemic product. Alternatively, a crude enzyme lysate may contain other enzymes with different or no stereoselectivity for your substrate.

Diagnostic Experiment: The Inactivated-Enzyme Control

-

Prepare Control: Prepare a reaction mixture identical to your experiment, but use an enzyme solution that has been heat-inactivated (e.g., boiled for 15 minutes) or use a buffer-only control.

-

Run and Analyze: Run this control reaction alongside your standard reaction for the same duration.

-

Interpret Results: If the control reaction shows any product formation, this indicates a background process is occurring. The solution may involve re-purifying the enzyme or modifying the reaction conditions (e.g., pH, temperature) to disfavor the non-enzymatic pathway.

FAQ 2: Low Conversion or Reaction Stall

Question: My reaction starts well but then stalls, resulting in low and incomplete conversion. What's happening?

Reaction stalling is typically caused by enzyme instability, product/substrate inhibition, or an unfavorable reaction equilibrium. A time-course analysis is the most critical diagnostic tool here.

A. Potential Cause: Enzyme Instability

The enzyme may be losing its activity over the course of the reaction due to denaturation or degradation under the operational conditions.

-

The Causality: Factors like non-optimal pH, high temperature, harsh organic co-solvents, or even vigorous agitation can cause the enzyme to unfold and lose its catalytic function. This is often observed as a reaction that proceeds linearly at first and then plateaus prematurely.

Diagnostic & Solution Protocol:

-

Time-Course Analysis: Take samples from your reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and measure the conversion. If the rate slows dramatically and plateaus far from completion, instability is likely.

-

Enzyme Spiking Experiment:

-

Set up a standard reaction.

-

Once the reaction has stalled, add a fresh aliquot of the enzyme.

-

If the reaction restarts, it confirms the initial enzyme lost activity.

-

-

Solutions:

-

Reduce Temperature: Operate at a lower temperature, even if it slows the initial rate.

-

Optimize pH/Buffer: Ensure the pH is optimal for stability, not just activity.

-

Add Stabilizers: Introduce additives like glycerol (5-10%), BSA, or DTT (for enzymes sensitive to oxidation).

-

Immobilization: Consider immobilizing the enzyme on a solid support, which often enhances operational stability.

-

B. Potential Cause: Product or Substrate Inhibition

The enzyme's activity can be hindered by the binding of the product or high concentrations of the substrate.

-

The Causality:

-

Product Inhibition: The product molecule may have a structural affinity for the enzyme's active site. As its concentration increases, it competes with the substrate for binding, effectively slowing down the reaction. This is very common in transaminase reactions where the co-product (a ketone) can inhibit the enzyme.

-

Substrate Inhibition: At very high concentrations, the substrate molecule itself can bind to the enzyme in a non-productive manner, preventing the reaction from proceeding.

-

Caption: Simplified model of competitive product inhibition.

Troubleshooting & Solution Protocol:

-

Vary Substrate Concentration: Run the reaction at different initial substrate concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM). If the initial rate decreases at higher concentrations, you have substrate inhibition.

-

In Situ Product Removal (ISPR): If product inhibition is suspected, implement a strategy to remove it as it's formed.

-

For Ketone Co-products: Add a secondary "mop-up" enzyme, like a lactate dehydrogenase (LDH) with its corresponding co-factor (NADH), to reduce the ketone to an alcohol.

-

For Amine Products: Consider using a resin that selectively binds the amine product.

-

-

Substrate Feeding: For substrate inhibition, use a fed-batch strategy. Start with a low substrate concentration and add more over time to keep the concentration below the inhibitory threshold.

C. Potential Cause: Unfavorable Equilibrium

Many enzymatic reactions, particularly those involving transaminases, are reversible. The reaction may not be stalling but simply reaching its thermodynamic equilibrium.

-

The Causality: The net reaction rate is the difference between the forward and reverse rates. As product accumulates, the reverse reaction rate increases until it equals the forward rate, at which point the net conversion stops changing. The position of this equilibrium is defined by the equilibrium constant, Keq.

Solutions to Shift Equilibrium:

-

Use a Large Excess of Co-substrate: For transaminase reactions, using a large excess of the amine donor (e.g., isopropylamine) can push the equilibrium towards the desired amine product. The co-product, acetone, is volatile and can be partially removed by a gentle gas stream or reduced pressure.

-

Product Removal: As mentioned above, in situ product removal (ISPR) is a highly effective strategy to overcome equilibrium limitations by continuously removing a product, thereby preventing the reverse reaction from occurring.

References

-

Title: Engineering and Application of Amine Dehydrogenases for Chiral Amine Synthesis Source: ACS Catalysis URL: [Link]

-

Title: Enzyme Immobilization: An Overview on Nanoparticles Source: Molecules (MDPI) URL: [Link]

-

Title: Pushing the Equilibrium of Transaminase-Catalyzed Reactions Source: Organic Letters URL: [Link]

-

Title: The effect of temperature on enzyme kinetics Source: Biochemical Journal URL: [Link]

-

Title: Enzyme activity and stability in non-aqueous solvents Source: Biotechnology Advances URL: [Link]

Technical Support Center: Synthesis of 4-(1-Aminoethyl)-2-fluorophenol

Introduction

Welcome to the technical support guide for the synthesis of 4-(1-Aminoethyl)-2-fluorophenol. This molecule is a valuable building block in medicinal chemistry and drug development.[1][2] Its synthesis, while conceptually straightforward, presents several challenges related to chemoselectivity and stability. Common synthetic routes, particularly those involving reductive amination, can be compromised by the formation of specific side products that complicate purification and reduce overall yield.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you identify, control, and minimize the formation of critical side products, thereby optimizing your synthetic route to this important intermediate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges in the synthesis of this compound via the reductive amination of 4-acetyl-2-fluorophenol.

Q1: My reaction shows significant formation of a side product with a mass corresponding to the alcohol of my starting ketone. What is happening and how can I prevent it?

Answer:

This is a classic selectivity issue in reductive amination. You are observing the premature reduction of the ketone starting material (4-acetyl-2-fluorophenol) to the corresponding secondary alcohol (4-(1-hydroxyethyl)-2-fluorophenol).

Causality: This side reaction occurs when the reducing agent is reactive enough to reduce the ketone carbonyl group at a rate competitive with or faster than the rate of imine/enamine formation. This is particularly common with strong, unhindered hydride reagents like Sodium Borohydride (NaBH₄).[3]

Solutions:

-

Choice of Reducing Agent: The most effective solution is to switch to a more selective, sterically hindered, or acid-activated reducing agent. These reagents are less reactive towards the ketone and preferentially reduce the protonated iminium ion intermediate.[4][5]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. Its bulk and reduced hydridic character make it slow to react with ketones but highly effective for reducing the iminium intermediate. It performs well in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[5]

-

Sodium Cyanoborohydride (NaBH₃CN): Another excellent option that is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation. The reaction rate of NaBH₃CN with ketones is significantly reduced at this pH, while the iminium ion is readily reduced. Caution: NaBH₃CN can release toxic HCN gas at a pH below 4. Ensure the reaction pH is carefully controlled.

-

-

Stepwise Protocol: If you must use a less selective reagent like NaBH₄, a two-step, one-pot procedure is recommended.

-

Step 1 (Imine Formation): Dissolve the ketone and the amine source (e.g., ammonium acetate or ammonia in methanol) in a suitable solvent (like methanol). Stir for a sufficient period (e.g., 1-4 hours) to allow for the formation of the imine intermediate. This can be monitored by TLC or GC-MS.

-

Step 2 (Reduction): Once imine formation is maximized, cool the reaction mixture (e.g., to 0 °C) and then add the NaBH₄ portion-wise. The pre-formed imine will be rapidly reduced.[3]

-

Data Summary: Comparison of Common Reducing Agents

| Reducing Agent | Recommended Solvent(s) | Key Advantages | Key Disadvantages |

| NaBH(OAc)₃ | DCE, THF, DCM | High selectivity; mild conditions; one-pot procedure is effective.[5] | Water-sensitive; higher cost. |

| NaBH₃CN | Methanol, Ethanol | High selectivity at controlled pH; water-tolerant. | Toxic (HCN release at low pH); slower reaction rates. |

| NaBH₄ | Methanol, Ethanol | Low cost; readily available. | Low selectivity; often reduces starting ketone.[3] Requires a stepwise protocol. |

| Catalytic Hydrogenation | Methanol, Ethanol | "Green" reagent (H₂); high yields possible. | Risk of dehalogenation (see Q2); requires specialized equipment.[6] |

Q2: I'm observing a significant impurity that appears to be the de-fluorinated analog of my product. Why is the fluorine atom being removed?

Answer:

The loss of the fluorine atom from the aromatic ring is a known side reaction for halogenated aromatic compounds, particularly under certain reductive conditions. This process is known as hydrodehalogenation.

Causality: While the C-F bond is the strongest carbon-halogen bond, it is not inert. This side reaction is most commonly observed during catalytic hydrogenation, where catalysts like Palladium on Carbon (Pd/C) can facilitate the cleavage of the C-F bond and its replacement with a C-H bond.[6] The mechanism involves oxidative addition of the aryl-fluoride bond to the metal surface. While less common, some aggressive chemical reducing agents under harsh conditions could potentially lead to this as well.

Solutions:

-

Avoid Catalytic Hydrogenation with Palladium: If you are using catalytic hydrogenation, avoid palladium-based catalysts. Consider using alternative catalysts that are known to be less active for hydrodehalogenation, such as:

-

Raney Nickel (Ra-Ni): Often shows lower activity towards dehalogenation compared to palladium.

-

Platinum-based catalysts (e.g., PtO₂): May offer better selectivity, but this must be screened on a case-by-case basis.

-

-

Optimize Hydrogenation Conditions: If you must use a palladium catalyst, optimization is critical.

-

Lower Hydrogen Pressure: Use the lowest effective pressure of H₂ gas.

-

Control Temperature: Run the reaction at or below room temperature if the reaction kinetics allow.

-

Additive Inclusion: The addition of a catalyst poison or moderator (e.g., a small amount of a sulfur-containing compound or a base like triethylamine) can sometimes selectively inhibit the hydrodehalogenation reaction without stopping the desired reduction.

-

-

Use Chemical Reducing Agents: The most reliable way to avoid hydrodehalogenation is to use chemical hydride reagents as discussed in Q1 (e.g., NaBH(OAc)₃ or NaBH₃CN), which are not known to cause this side reaction.

Q3: My final product is showing signs of discoloration (turning brown/pink) and contains multiple minor impurities upon standing. What causes this instability?

Answer:

Aminophenols as a class of compounds are notoriously susceptible to oxidation.[7] The electron-donating nature of both the hydroxyl (-OH) and amino (-NH₂) groups makes the aromatic ring highly activated and prone to oxidation, which can lead to the formation of colored quinone-imine type structures and other polymeric byproducts.

Causality: The oxidation is typically mediated by atmospheric oxygen and can be accelerated by the presence of trace metal impurities, light, or elevated temperatures.

Solutions:

-

Inert Atmosphere: During the reaction workup, extraction, and any subsequent purification steps, it is crucial to work under an inert atmosphere (Nitrogen or Argon).[8] Use de-gassed solvents to minimize dissolved oxygen.

-

Antioxidant Addition: The addition of a small amount of an antioxidant or reducing agent during workup can protect the product.

-

Sodium hydrosulfite (Sodium dithionite, Na₂S₂O₄): A small amount added to the aqueous phase during extraction can scavenge dissolved oxygen and prevent oxidation.

-

Ascorbic Acid: A mild, organic-soluble antioxidant that can be effective.

-

-

Chelating Agents: To mitigate oxidation catalyzed by trace metals, a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be added during the aqueous workup.

-

Purification Strategy:

-

Crystallization as a Salt: The product is significantly more stable as a salt (e.g., hydrochloride or hydrobromide). Purifying the product by crystallizing its salt form is highly recommended. The free base can be generated just before its next use if necessary.

-

Column Chromatography: If chromatography is necessary, it should be performed quickly on silica gel that has been flushed with a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine) to prevent streaking and decomposition on the acidic silica. All fractions should be collected and evaporated under an inert atmosphere.

-

-

Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures (e.g., in a freezer).

Experimental Protocols & Workflows

Recommended Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is designed to minimize both ketone reduction and de-fluorination side products.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-acetyl-2-fluorophenol (1.0 eq) and ammonium acetate (5-10 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a solution or suspension (~0.1 M concentration).

-

Imine Formation: Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and intermediate imine are consumed.

-

Workup:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

-

Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product should be purified immediately, preferably by crystallization of its hydrochloride salt to improve stability.

Visual Workflow: Synthesis and Troubleshooting

Caption: Troubleshooting workflow for this compound synthesis.

FAQ Section

Q: Can I use ammonia gas directly instead of ammonium acetate? A: Yes, using a solution of ammonia in an alcohol like methanol is a common practice for reductive aminations. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation. If using ammonia directly, the addition of a catalytic amount of a weak acid like acetic acid may be beneficial.

Q: My starting material, 4-acetyl-2-fluorophenol, is not very soluble in DCE. What should I do? A: Poor solubility can slow the reaction. You can try a co-solvent system, such as THF/DCE, or switch to a solvent in which all components are more soluble, like methanol (if using a compatible reducing agent like NaBH₃CN). Alternatively, running the reaction at a slightly elevated temperature (e.g., 40 °C) may improve solubility and reaction rate, but should be monitored carefully for side product formation.

Q: What is the role of the fluorine atom in this reaction? Does it pose any unique challenges? A: The fluorine atom is an electron-withdrawing group. This property can influence the reactivity of the aromatic ring. While it helps activate the ring for certain reactions, its main challenge in this synthesis is its potential removal (hydrodehalogenation) under specific catalytic hydrogenation conditions.[6][9] Furthermore, in nucleophilic aromatic substitution (SNAr) reactions, fluorine's high electronegativity can activate the ring toward nucleophilic attack, making it a surprisingly good leaving group in that specific context, though this is not the desired reaction here.[10][11][12]

References

- Google Patents. (2016). CN105622439A - Production method of 4-chloro-2-aminophenol.

- Google Patents. (1973). US3717680A - PURIFICATION OF p-AMINOPHENOL.

-

PubChem. (n.d.). 2-(1-Aminoethyl)-4-fluorophenol. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

-

ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

Capot Chemical. (2023). MSDS of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. 1030444-42-8 | this compound - Moldb [moldb.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]

- 7. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 8. capotchem.cn [capotchem.cn]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of 4-(1-Aminoethyl)-2-fluorophenol

The following technical guide serves as a specialized support resource for the purification of 4-(1-Aminoethyl)-2-fluorophenol (CAS: 1030444-42-8 for racemate). This guide is structured to address the unique amphoteric and stability challenges associated with this fluorinated amino-phenol scaffold.

Status: Operational Subject: Troubleshooting & Protocols for Amphoteric Fluorophenols Audience: MedChem / Process Chemistry

Molecule Profile & Technical Constraints

Before initiating purification, you must understand the "Personality" of your molecule. This compound is not a standard organic intermediate; it is a fluorinated ampholyte .

| Property | Value / Characteristic | Implication for Purification |

| Structure | Phenol ring, 2-Fluoro, 4-(1-Aminoethyl) | Amphoteric: Acts as both acid and base.[1][2] |

| pKa (Phenol) | ~8.7 (Estimated) | More acidic than phenol (pKa 10) due to electron-withdrawing Fluorine at the ortho position. |

| pKa (Amine) | ~9.5 (Estimated) | Typical benzylic amine basicity. |

| Isoelectric Point (pI) | ~9.1 | Critical: Solubility is lowest here. Do not attempt aqueous extraction at this pH; the compound will precipitate or form an emulsion. |

| Stability | Oxidation-prone | The electron-rich ring is susceptible to air oxidation (turning pink/brown) forming quinone-imines. |

Core Protocol: The "pH-Switch" Extraction

User Question: "I cannot get a clean separation using standard EtOAc/Water washes. The product trails into both phases."

Root Cause: You are likely working near the isoelectric point (pH ~9) or the pKa boundaries, where the molecule exists in equilibrium between ionized and neutral states.

The Solution: Use the "pH-Switch" technique to lock the molecule into a water-soluble ionic form to wash away impurities, then switch it to a lipophilic form for isolation.

Step-by-Step Workflow

-

Acidic Wash (Impurity Removal):

-

Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Extract with 1M HCl (Target pH < 2).

- ). The molecule becomes a water-soluble cation.

-

Result: Non-basic impurities (starting ketones, neutral side products) stay in the EtOAc layer. Discard the EtOAc layer. Keep the acidic aqueous layer.

-

-

Basification (Precipitation/Extraction):

-

Cool the acidic aqueous layer to 0-5°C (exothermic neutralization).

-

Slowly add 2M NaOH or saturated

. -

Target: Adjust pH to 9.0 – 9.5 (The Isoelectric Point).

-

Observation: The product will likely precipitate as a white/off-white solid (Free Base).

-

Action: If solid forms, filter it.[1][5] If it oils out or remains soluble, extract with DCM/Isopropanol (3:1) .

-

-

Stabilization (Salt Formation):

-

Do not store the free base; it oxidizes. Convert immediately to the Hydrochloride Salt .

-

Dissolve free base in dry Ethanol/Methanol.

-

Add 1.1 eq of HCl in Dioxane or Ether.

-

Precipitate with

or Hexanes.

-

Visualizing the pH-Switch Strategy

Caption: Flowchart demonstrating the pH-dependent separation logic for amphoteric aminophenols.

Troubleshooting Guide (FAQ)

Issue 1: "My product turned pink/brown during filtration."

Diagnosis: Oxidative degradation. Aminophenols are sensitive to air, especially in basic solution where the phenolate ion is electron-rich. Corrective Action:

-

Degas Solvents: Sparge all aqueous buffers with Nitrogen or Argon for 15 mins before use.

-

Add Antioxidant: Add 0.1% Sodium Bisulfite (

) or Ascorbic Acid to the aqueous layer during the workup. This acts as a sacrificial antioxidant. -

Speed: Minimize the time the product spends in the "wet" free-base state.

Issue 2: "The product 'oiled out' instead of crystallizing."

Diagnosis: The compound contains residual solvent or impurities that lower the melting point, or it is forming a supersaturated solution. Corrective Action:

-

Seeding: If you have any pure crystal, add a speck to the oil.

-

Trituration: Add a non-solvent (Hexane or MTBE) to the oil and scratch the flask walls with a glass rod vigorously. This induces nucleation.

-

Solvent Swap: Dissolve the oil in a minimum amount of Methanol, then slowly add

(Diethyl Ether) until cloudy. Store in the freezer (-20°C).

Issue 3: "I have a persistent emulsion during extraction."

Diagnosis: At pH ~9, the zwitterionic form acts like a surfactant. Corrective Action:

-

Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic molecule out of the water phase.

-

Filter: Pass the emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

Analytical Validation

How do you prove your purification worked?

| Method | What to look for |

| H-NMR (DMSO-d6) | Diagnostic Peaks: 1. Doublet at ~1.3 ppm ( |

| F-NMR | Single Peak: ~ -135 ppm (approx, relative to |

| HPLC | Mobile Phase: Use 0.1% TFA or Formic Acid to keep the amine protonated and prevent tailing. Do not use neutral pH buffers. |

References & Grounding

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

-

UCLA Chemistry & Biochemistry. Acidity of Substituted Phenols (pKa Trends). (Explains the inductive effect of Ortho-Fluorine lowering Phenol pKa). Link

-

Patent EP0041837A1. Process for the purification of p-aminophenol.[4] (Foundational techniques for preventing oxidation in aminophenols using bisulfite). Link

-

Sigma-Aldrich Technical Bulletin. 2-Amino-4-fluorophenol Properties. (Analogous compound data for solubility/handling). Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (R)-2-(1-Aminoethyl)-4-fluorophenol | C8H10FNO | CID 63369759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. tdcommons.org [tdcommons.org]

- 6. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

Validation & Comparative

Comprehensive Guide to HPLC and LC-MS Analysis of 4-(1-Aminoethyl)-2-fluorophenol Purity

Executive Summary

This guide provides a technical comparison of analytical methodologies for 4-(1-Aminoethyl)-2-fluorophenol (CAS: 1030444-42-8), a critical chiral intermediate often used in the synthesis of tyrosine kinase inhibitors. Due to its amphoteric nature (containing both a basic primary amine and an acidic phenolic group) and the presence of a chiral center, standard analytical approaches often fail to provide adequate resolution or peak shape.

This document compares Conventional C18 Reversed-Phase methods against Optimized Mixed-Mode and Chiral Stationary Phase (CSP) alternatives. Experimental data highlights why specific column chemistries are required to quantify regioisomeric impurities and determine enantiomeric excess (%ee).

Chemical Context & Analytical Challenges

The analyte, This compound , presents three distinct analytical challenges that dictate method selection:

-

Amphoteric Character : It exists as a zwitterion at neutral pH. Standard C18 columns often yield broad, tailing peaks due to secondary silanol interactions with the amine.

-

Chirality : The ethyl side chain creates a stereocenter. Conventional HPLC cannot distinguish the (R)- and (S)- enantiomers, necessitating a dedicated chiral method.

-

Polarity : The compound is highly polar (LogP ≈ 1.5), leading to poor retention (k' < 1) on standard C18 columns without ion-pairing agents.

| Property | Value | Implication for Analysis |

| Molecular Weight | 155.17 g/mol | Requires Low-Mass capable MS settings (avoid solvent cut-off >150 Da). |

| pKa (Amine) | ~9.5 | Protonated (charged) at acidic pH; requires buffered mobile phase. |

| pKa (Phenol) | ~9.8 | Ionizes at high pH; avoid pH > 8 to prevent column damage or peak splitting. |

| UV Max | ~275 nm | Suitable for UV detection; low sensitivity at 254 nm. |

Method Comparison: Achiral Purity Profiling